molecular formula C8H10ClNO4S B049075 Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride CAS No. 121071-71-4

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Cat. No. B049075
Key on ui cas rn: 121071-71-4
M. Wt: 251.69 g/mol
InChI Key: RETIFGMAGNDLAN-UHFFFAOYSA-N
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Patent
US04847386

Procedure details

3-Oxo-4,5-bismethoxycarbonyltetrahydrothiophene (2.65 g) was dissolved in propionitrile (5 ml) and hydroxylamine hydrochloride (1 g) was added. The mixture was heated under reflux on the steam bath for 11/2 hours by which time it was almost solid. Ether was added to the cooled mixture and the title compound was filtered off. Yield 2.37 g (77.5%) M.P.166°-169° dec. 3-Amino-4,5-bismethoxycarbonylthiophene was liberated from the title compound by treatment with aqueous ammonia followed by bulk distillation (220° C., 0.1 mm Hg) and exhibited 'H n.m.r. δ (CDCl3) 6.40 (1H,s), 4.40 (2H, brs), 3.90, 3.94 (2×3H,s).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]([C:11]([O:13][CH3:14])=[O:12])[S:4][CH2:3]1.[ClH:15].[NH2:16]O.CCOCC>C(#N)CC>[ClH:15].[NH2:16][C:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:11]([O:13][CH3:14])=[O:12])[S:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
O=C1CSC(C1C(=O)OC)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux on the steam bath for 11/2 hours by which time it
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the title compound was filtered off
DISTILLATION
Type
DISTILLATION
Details
followed by bulk distillation (220° C., 0.1 mm Hg)

Outcomes

Product
Name
Type
Smiles
Cl.NC1=CSC(=C1C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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